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Compound of Interest

Compound Name: Tyrosine, 3-hydroxy-O-methyl-

CAS No.: 35296-56-1

Cat. No.: B601199 Get Quote

Executive Summary & Analyte Profile
Tyrosine, 3-hydroxy-O-methyl-, commonly known as 3-Methoxytyrosine (3-OMT), is the

primary metabolite of L-DOPA formed via the enzyme catechol-O-methyltransferase (COMT).

In drug development—specifically for Parkinson’s Disease (PD)—3-OMT is a critical

pharmacokinetic biomarker. Elevated plasma 3-OMT levels indicate extensive peripheral

metabolism of L-DOPA, signaling reduced therapeutic efficacy and the need for COMT

inhibitors (e.g., entacapone, opicapone).

Critical Distinction: Do not confuse 3-Methoxytyrosine (3-OMT) with 3-Methoxytyramine (3-MT).

3-OMT: Metabolite of L-DOPA (Precursor). Marker of COMT activity on L-DOPA.

3-MT: Metabolite of Dopamine (Product).[1][2][3][4][5] Marker of

pheochromocytoma/paraganglioma.[2][3][5][6]

This guide provides an objective comparison between the two dominant analytical modalities:

UHPLC-MS/MS (The Modern Gold Standard) and HPLC-ECD (The Traditional Workhorse),

grounded in inter-laboratory performance metrics.
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Property Detail

IUPAC Name

3-Hydroxy-4-methoxy-L-phenylalanine (isomer

consideration) or 4-hydroxy-3-methoxy-

phenylalanine (common 3-OMT structure)

CAS Registry 7636-26-2

Molecular Mass 211.21 g/mol

pKa Values ~8.7 (Phenolic), ~2.2 (Carboxyl), ~9.1 (Amine)

Stability
Susceptible to auto-oxidation at neutral/alkaline

pH; requires acidification.[3][5][7]

Biological Context & Signaling Pathway
Understanding the metabolic route is essential for interpreting assay data. 3-OMT formation

represents a "wastage" pathway for L-DOPA.
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Figure 1: L-DOPA Metabolic Pathway. 3-OMT accumulates when COMT is active. COMT

inhibitors aim to reduce the red pathway to favor the green pathway.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8601001/
https://pubmed.ncbi.nlm.nih.gov/34820673/
https://zenodo.org/records/896487/files/article.pdf
https://www.benchchem.com/product/b601199?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological Landscape: LC-MS/MS vs. HPLC-
ECD[8]
The choice of method significantly impacts inter-laboratory reproducibility. While HPLC-ECD

was the historical standard, LC-MS/MS has become the reference method due to superior

specificity.

Comparative Performance Matrix
Feature

Method A: UHPLC-MS/MS
(Isotope Dilution)

Method B: HPLC-ECD
(Electrochemical)

Principle
Mass-to-charge filtration

(MRM)

Oxidation/Reduction current

measurement

Selectivity

High. Distinguishes isobaric

interferences via unique

fragmentation patterns.

Moderate. Relies on retention

time and redox potential;

susceptible to co-eluting

electroactive species.

Sensitivity (LOQ)
< 5 ng/mL (High). Capable of

basal detection.

~10-20 ng/mL (Moderate).

Sufficient for dosed PK

studies, marginal for basal.

Sample Prep
SPE (Solid Phase Extraction)

preferred for matrix removal.

Acidified Protein Precipitation

(PPT) or Alumina extraction.

Throughput High (3-5 min run time). Low (15-30 min run time).[8]

Inter-Lab CV% < 5-8% (with deuterated IS).
10-15% (highly dependent on

column/electrode age).

Cost
High capital; moderate per-

sample.

Low capital; high maintenance

(electrode polishing).

Validated Experimental Protocol (Self-Validating
System)
To ensure Scientific Integrity, this protocol utilizes a "Self-Validating" design: the inclusion of a

stable isotope-labeled internal standard (SIL-IS) corrects for both extraction recovery and
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ionization suppression in real-time.

Phase 1: Sample Collection & Stabilization
Matrix: Human Plasma (K2-EDTA).

Critical Step: Immediately verify no hemolysis (red blood cells contain COMT which can alter

levels ex vivo).

Stabilization: Add sodium metabisulfite (antioxidant) and store at -80°C.

Phase 2: Sample Preparation (SPE Workflow)
Internal Standard: Add 20 µL of 3-Methoxytyrosine-d3 (100 ng/mL). Causality: Deuterated IS

mimics the analyte's physicochemical behavior perfectly, normalizing matrix effects.

Pre-treatment: Dilute 200 µL plasma with 200 µL 0.1% Formic Acid.

Extraction (HLB Cartridge):

Condition: Methanol (1 mL) -> Water (1 mL).

Load: Acidified sample.

Wash: 5% Methanol in Water (removes salts/proteins).

Elute: 100% Methanol containing 2% Acetic Acid.

Reconstitute: Evaporate under nitrogen; reconstitute in mobile phase.

Phase 3: Instrumental Analysis (UHPLC-MS/MS)
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

Gradient: 5% B to 95% B over 3 minutes.

Detection (MRM Mode):
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Analyte (3-OMT):m/z 212.1 → 166.1 (Quantifier), 212.1 → 137.1 (Qualifier).

IS (3-OMT-d3):m/z 215.1 → 169.1.
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Figure 2: Validated UHPLC-MS/MS Workflow. The inclusion of 3-OMT-d3 (Yellow Node)

creates a self-correcting quantification loop.

Inter-Laboratory Variability Factors
When comparing results across different facilities, the following factors are the primary sources

of discordance:

Calibration Standards: Lack of Certified Reference Materials (CRMs) for 3-OMT specifically

(unlike Dopamine) leads to weighing errors. Labs must cross-validate stock solutions.

Matrix Effects (Ion Suppression): Labs using Protein Precipitation (PPT) often report lower

sensitivity and higher variability than labs using SPE, due to phospholipids suppressing the

MS signal.

Isobaric Interference: In lower-resolution MS (Triple Quad), other methoxy-tyrosine isomers

may co-elute. High-resolution chromatography is non-negotiable.

Recommended Acceptance Criteria
For a valid inter-lab comparison, assays should meet:

Accuracy: 85-115% of nominal value.

Precision (CV): <15% (LLOQ), <10% (Medium/High QC).

Linearity:

over 10–5000 ng/mL range.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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